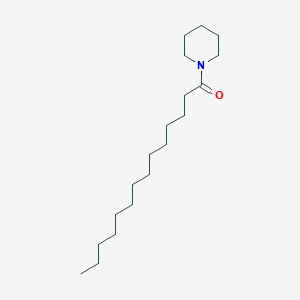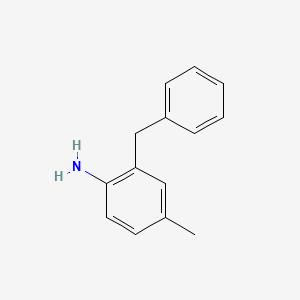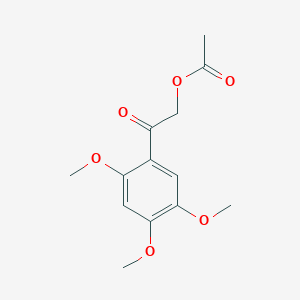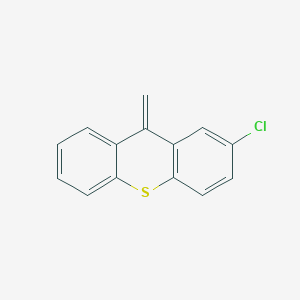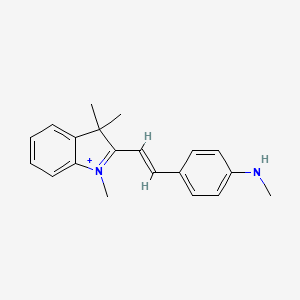
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- is a synthetic organic compound belonging to the class of indolium salts. This compound is known for its vibrant color and is often used as a dye in various applications. Its structure consists of an indolium core with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- typically involves the condensation of an indole derivative with an appropriate aldehyde or ketone under acidic conditions. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the indolium salt. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical assays and analytical techniques due to its vibrant color and stability.
Biology: Employed in biological staining to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that target cancer cells.
Industry: Utilized in the manufacturing of colored materials, such as textiles and plastics, due to its strong and stable coloration.
Mechanism of Action
The mechanism of action of 3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- involves its interaction with molecular targets through various pathways:
Photodynamic Activation: When exposed to light, the compound can generate reactive oxygen species that induce cell damage and apoptosis, making it useful in photodynamic therapy.
Binding to Biomolecules: The compound can bind to specific biomolecules, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3H-Indolium, 1,3,3-trimethyl-2-(2-(2-methyl-1H-indol-3-yl)ethenyl)-: Another indolium salt with similar structural features but different substituents.
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(dimethylamino)phenyl)ethenyl)-: Similar compound with a dimethylamino group instead of a methylamino group.
Uniqueness
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
42279-64-1 |
|---|---|
Molecular Formula |
C20H23N2+ |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C20H22N2/c1-20(2)17-7-5-6-8-18(17)22(4)19(20)14-11-15-9-12-16(21-3)13-10-15/h5-14H,1-4H3/p+1 |
InChI Key |
DOWVWNCXOCYDKJ-UHFFFAOYSA-O |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)NC)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)NC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


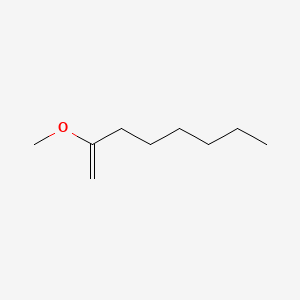

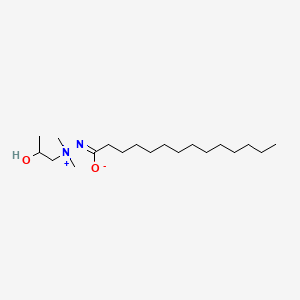
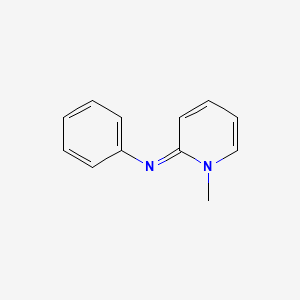
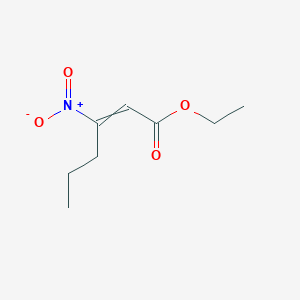
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)

